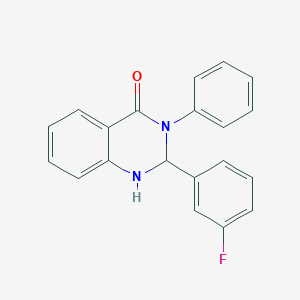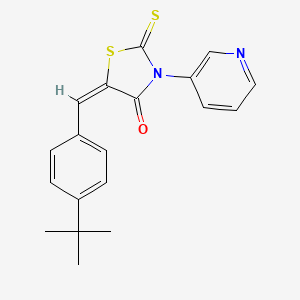![molecular formula C17H30O2 B11646093 7,9,11-Trimethyl-3-pentyl-2,4-dioxaspiro[5.5]undec-8-ene](/img/structure/B11646093.png)
7,9,11-Trimethyl-3-pentyl-2,4-dioxaspiro[5.5]undec-8-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,9,11-Trimethyl-3-pentyl-2,4-dioxaspiro[55]undec-8-ene is a complex organic compound with the molecular formula C12H20O2 This compound is characterized by its unique spirocyclic structure, which includes a dioxaspiro ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,9,11-Trimethyl-3-pentyl-2,4-dioxaspiro[5.5]undec-8-ene typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, which forms the spirocyclic core. This reaction can be followed by various functional group modifications to introduce the methyl and pentyl groups. The reaction conditions often require specific catalysts and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities. The use of green chemistry principles, such as solvent recycling and waste reduction, is also considered to enhance the sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
7,9,11-Trimethyl-3-pentyl-2,4-dioxaspiro[5.5]undec-8-ene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (Cl2, Br2) and alkyl halides (R-X) under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alkenes. Substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
7,9,11-Trimethyl-3-pentyl-2,4-dioxaspiro[5.5]undec-8-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying spirocyclic chemistry.
Biology: It is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 7,9,11-Trimethyl-3-pentyl-2,4-dioxaspiro[5.5]undec-8-ene involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The presence of multiple functional groups enables it to participate in various biochemical reactions, influencing cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dioxaspiro[5.5]undec-8-ene: A similar spirocyclic compound with different substituents.
Spiro[5.5]undecane derivatives: Compounds with similar spirocyclic cores but varying functional groups.
Bicyclo[7.2.0]undec-4-ene derivatives: Compounds with similar ring systems but different connectivity.
Uniqueness
7,9,11-Trimethyl-3-pentyl-2,4-dioxaspiro[5.5]undec-8-ene is unique due to its specific combination of methyl and pentyl groups, which confer distinct chemical and physical properties. Its spirocyclic structure provides rigidity and stability, making it a valuable compound in various applications .
Propiedades
Fórmula molecular |
C17H30O2 |
|---|---|
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
7,9,11-trimethyl-3-pentyl-2,4-dioxaspiro[5.5]undec-9-ene |
InChI |
InChI=1S/C17H30O2/c1-5-6-7-8-16-18-11-17(12-19-16)14(3)9-13(2)10-15(17)4/h9,14-16H,5-8,10-12H2,1-4H3 |
Clave InChI |
FUISBEMCOIUUEM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1OCC2(CO1)C(CC(=CC2C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6Z)-5-imino-6-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11646017.png)
amine](/img/structure/B11646038.png)
![(5E)-5-({3-Bromo-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11646050.png)
![4-{[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B11646053.png)
![2-({[(E)-(2-chlorophenyl)methylidene]amino}oxy)-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide](/img/structure/B11646054.png)

![(5E)-3-methyl-5-[4-(1-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11646061.png)


![dimethyl 2-[2,2,6,8-tetramethyl-1-(2-methylbutanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11646096.png)

![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11646110.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-(3-chloro-2-methylphenyl)furan-2-carboxamide](/img/structure/B11646112.png)
![(4-{3-[2-(3,4-Dimethoxy-phenyl)-ethylamino]-4-nitro-phenyl}-piperazin-1-yl)-(4-methoxy-phenyl)-methanone](/img/structure/B11646117.png)
